molecular formula C13H13N3O B8676119 2-amino-N-benzylisonicotinamide

2-amino-N-benzylisonicotinamide

Cat. No.: B8676119
M. Wt: 227.26 g/mol
InChI Key: PWZMLXGKSVYNPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-benzylisonicotinamide is a heterocyclic compound featuring an isonicotinamide core (pyridine-4-carboxamide) substituted with an amino group at the 2-position and a benzyl group attached to the amide nitrogen. Its molecular formula is C₁₃H₁₃N₃O, with a molecular weight of 227.27 g/mol. The compound’s structure combines the hydrogen-bonding capability of the amino group with the lipophilic benzyl moiety, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition or receptor modulation.

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

2-amino-N-benzylpyridine-4-carboxamide

InChI

InChI=1S/C13H13N3O/c14-12-8-11(6-7-15-12)13(17)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,14,15)(H,16,17)

InChI Key

PWZMLXGKSVYNPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=NC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key parameters for 2-amino-N-benzylisonicotinamide and its structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
2-Amino-N-benzylisonicotinamide C₁₃H₁₃N₃O 227.27 2-amino, N-benzyl, pyridine core Not Provided
2-Aminobenzanilide C₁₃H₁₂N₂O 212.25 2-amino, N-phenyl, benzene core 4424-17-3
N-(2-Aminoethoxy)benzamide C₉H₁₂N₂O₂ 180.21 N-(2-aminoethoxy), benzene core 222960-38-5
Key Observations:

Core Structure Differences: Pyridine vs. Substituent Effects: The benzyl group (in the target compound) increases lipophilicity relative to the phenyl group in 2-aminobenzanilide, which may improve membrane permeability but reduce solubility .

Functional Group Impact: N-Benzyl vs. N-Phenyl: The benzyl group’s flexibility and extended aromatic system could facilitate π-π stacking in hydrophobic binding pockets, whereas the rigid phenyl group in 2-aminobenzanilide may limit conformational adaptability . Aminoethoxy vs. This may enhance solubility but reduce affinity for lipophilic targets .

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